
1,1,2,2,3,3-Hexafluorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3-Hexafluorocyclobutane is a fluorinated cycloalkane with the molecular formula C4H2F6. This compound is characterized by the presence of six fluorine atoms attached to a cyclobutane ring, making it a highly fluorinated derivative of cyclobutane.
Métodos De Preparación
The synthesis of 1,1,2,2,3,3-Hexafluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the direct fluorination of cyclobutane using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent uncontrolled reactions .
Industrial production methods may involve the use of specialized reactors and fluorination techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in optimizing the synthesis process .
Análisis De Reacciones Químicas
1,1,2,2,3,3-Hexafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form partially fluorinated cyclobutanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of fluorinated carboxylic acids or other oxygen-containing derivatives.
Common reagents and conditions used in these reactions include halogens (chlorine, bromine), reducing agents (LiAlH4), and oxidizing agents (potassium permanganate, ozone). The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1,1,2,2,3,3-Hexafluorocyclobutane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,1,2,2,3,3-Hexafluorocyclobutane exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity. Fluorine atoms can form strong bonds with carbon, leading to increased resistance to chemical degradation and thermal decomposition .
At the molecular level, the compound can interact with various biological targets and pathways, depending on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors to modulate biological activity .
Comparación Con Compuestos Similares
1,1,2,2,3,3-Hexafluorocyclobutane can be compared with other similar compounds, such as:
1,2-Dichlorohexafluorocyclobutane: This compound has two chlorine atoms in addition to the six fluorine atoms.
1,1,2,2,3,4-Hexafluorocyclobutane: This is another isomer with a different arrangement of fluorine atoms.
Trans-1,1,2,2,3,4-Hexafluorocyclobutane:
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical and physical properties, making it valuable for various applications .
Propiedades
IUPAC Name |
1,1,2,2,3,3-hexafluorocyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-2(6)1-3(7,8)4(2,9)10/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLFZUBOMRZNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620126 |
Source


|
| Record name | 1,1,2,2,3,3-Hexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55101-70-7 |
Source


|
| Record name | 1,1,2,2,3,3-Hexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
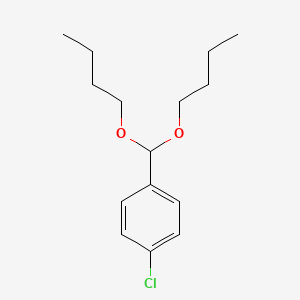



![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
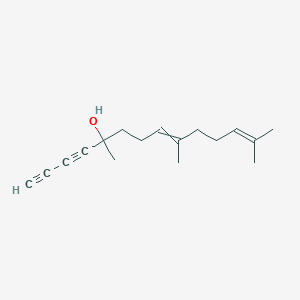
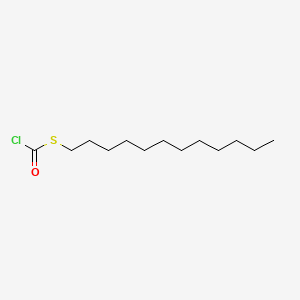
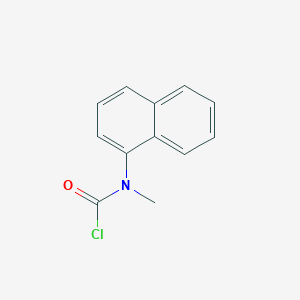
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)
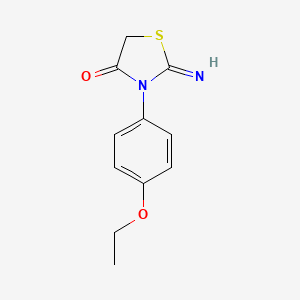
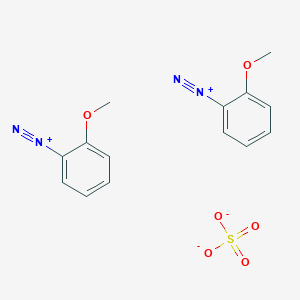
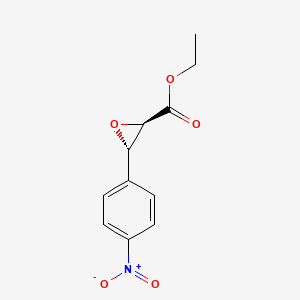

![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
